An In-Depth Technical Guide to the ¹³C NMR Analysis of 2,3,5-Tribromopyridin-4-amine
An In-Depth Technical Guide to the ¹³C NMR Analysis of 2,3,5-Tribromopyridin-4-amine
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,3,5-Tribromopyridin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the ¹³C NMR spectrum, a detailed protocol for its experimental acquisition, and an in-depth interpretation of the spectral data. Our approach is grounded in established scientific principles to ensure accuracy and reproducibility.
Introduction: The Significance of 2,3,5-Tribromopyridin-4-amine
2,3,5-Tribromopyridin-4-amine is a highly substituted pyridine derivative. Halogenated pyridines are crucial building blocks in medicinal chemistry and materials science. Their utility in the synthesis of novel compounds necessitates unambiguous structural characterization.[1][2][3][4] ¹³C NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon skeleton of a molecule, making it an indispensable tool for confirming the identity and purity of such compounds.
Theoretical Framework and Predicted ¹³C NMR Spectrum
Due to the absence of readily available experimental ¹³C NMR data for 2,3,5-Tribromopyridin-4-amine in the public domain, we will first predict the spectrum based on established principles of NMR spectroscopy. The chemical shift of a given carbon atom is primarily influenced by the electron density around its nucleus. Electronegative substituents, such as bromine and nitrogen, deshield the carbon atoms, causing their signals to appear at a higher chemical shift (downfield).[5] Conversely, electron-donating groups, like an amino group, will shield the carbons, shifting their signals to a lower chemical shift (upfield).
The prediction of chemical shifts in substituted pyridines can be approached using additive models, where the known chemical shifts of pyridine are adjusted based on the effects of each substituent.[6][7][8] Several computational chemistry software packages also offer reliable prediction algorithms.[9][10][11][12][13]
Molecular Structure and Carbon Numbering:
Caption: Molecular structure of 2,3,5-Tribromopyridin-4-amine with IUPAC numbering.
Predicted ¹³C NMR Chemical Shifts:
Based on the substituent effects, we can anticipate the following approximate chemical shifts for the carbon atoms in 2,3,5-Tribromopyridin-4-amine:
| Carbon Atom | Substituents | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | Br, N | 145 - 155 | Strongly deshielded by adjacent nitrogen and bromine. |
| C3 | Br, C2, C4 | 100 - 110 | Shielded by the amino group at C4, but deshielded by bromine and adjacent carbons. |
| C4 | NH₂, C3, C5 | 150 - 160 | Deshielded by the direct attachment of the amino group and flanked by two carbons. |
| C5 | Br, C4, C6 | 105 - 115 | Shielded by the amino group at C4, but deshielded by bromine and adjacent carbons. |
| C6 | H, C5, N | 140 - 150 | Deshielded by the adjacent nitrogen. |
Note: These are estimated values. The actual experimental values may vary depending on the solvent and other experimental conditions. Quaternary carbons (C2, C3, C4, C5) are expected to have lower signal intensities compared to the protonated carbon (C6).[5]
Experimental Protocol for ¹³C NMR Acquisition
This section outlines a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of 2,3,5-Tribromopyridin-4-amine.
1. Sample Preparation:
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Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common starting points.[14][15][16] The choice of solvent can slightly influence the chemical shifts.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Probe Tuning and Matching: Tune and match the NMR probe to the ¹³C frequency to ensure optimal signal transmission and detection.
-
Shimming: Shim the magnetic field to achieve high homogeneity, which results in sharp, symmetrical peaks.
-
Temperature Control: Set a constant temperature (e.g., 298 K) to ensure the stability of the magnetic field and the sample.
3. Acquisition Parameters:
-
Experiment: Use a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aromatic compounds (e.g., 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve a good signal-to-noise ratio.
4. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transformation.
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.
-
Peak Picking: Identify and label the chemical shifts of all the peaks in the spectrum.
Experimental Workflow Diagram:
Sources
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